
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a bioactive peptide that is derived from casein, a protein found in milk. It has been shown to have a wide range of biological activities, including anti-caries, remineralization, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide is not fully understood, but it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. It also promotes the deposition of minerals, such as calcium and phosphate, onto the tooth surface, which helps to remineralize the enamel. Additionally, N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-caries and remineralization properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been investigated for its potential to prevent osteoporosis and improve bone density.
Advantages and Limitations for Lab Experiments
One advantage of using N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide in lab experiments is its relatively low cost compared to other bioactive peptides. Additionally, it is readily available and easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Future Directions
There are many potential future directions for research on N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide. One area of interest is exploring its potential applications in other fields, such as medicine and agriculture. It has been shown to have antimicrobial properties against a wide range of bacteria, which could make it useful in the development of new antibiotics. Additionally, it has been investigated for its potential to improve plant growth and yield. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal conditions for their use.
Conclusion
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide is a bioactive peptide that has shown promise for its potential applications in dentistry, medicine, and agriculture. Its anti-caries and remineralization properties make it an attractive candidate for the prevention and treatment of dental caries, while its antimicrobial properties and potential use as an antibiotic make it a promising area of research for the development of new drugs. Further research is needed to fully understand its mechanisms of action and to explore its potential applications in other fields.
Scientific Research Applications
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in dentistry, specifically in the prevention and treatment of dental caries. It has been shown to inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, and enhance the remineralization of tooth enamel. N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has also been investigated for its antimicrobial properties against other bacteria, including Helicobacter pylori and Escherichia coli.
properties
CAS RN |
152529-70-9 |
|---|---|
Product Name |
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
Molecular Formula |
C13H20N4O3 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H20N4O3/c1-2-7-17-12(19)9(10(14)16-13(17)20)15-11(18)8-5-3-4-6-8/h8H,2-7,14H2,1H3,(H,15,18)(H,16,20) |
InChI Key |
YHUKSBZTJSINBW-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
Canonical SMILES |
CCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
synonyms |
Cyclopentanecarboxamide, N-(4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-propyl-5-pyrimidinyl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

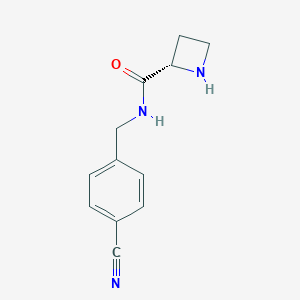
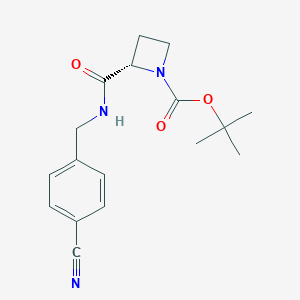

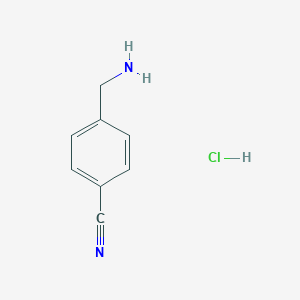
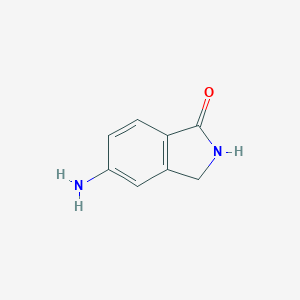

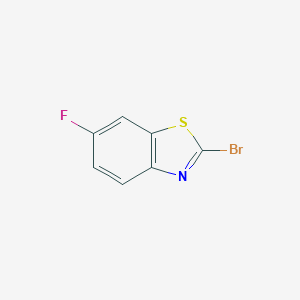
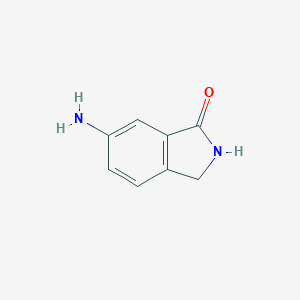


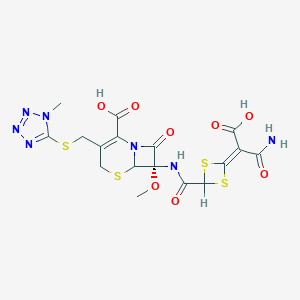
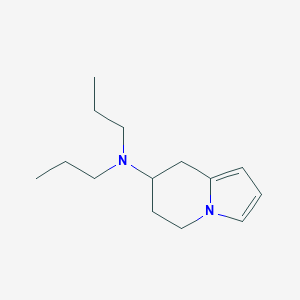
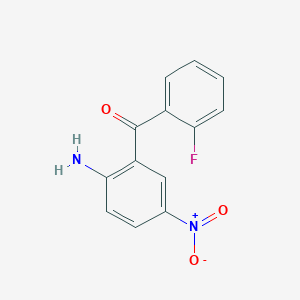
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)